3-Ethyl-3-methoxyazetidine

Lipophilicity ADME Drug Design

3-Ethyl-3-methoxyazetidine (CAS 942400-30-8) is a 3,3-disubstituted azetidine building block, bearing both an ethyl and a methoxy group at the quaternary C3 position. With a molecular weight of 115.17 g·mol⁻¹ and a molecular formula C₆H₁₃NO, it is a secondary amine with computed LogP 0.38 and topological polar surface area (TPSA) 21.26 Ų.

Molecular Formula C6H13NO
Molecular Weight 115.17 g/mol
CAS No. 942400-30-8
Cat. No. B12841573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl-3-methoxyazetidine
CAS942400-30-8
Molecular FormulaC6H13NO
Molecular Weight115.17 g/mol
Structural Identifiers
SMILESCCC1(CNC1)OC
InChIInChI=1S/C6H13NO/c1-3-6(8-2)4-7-5-6/h7H,3-5H2,1-2H3
InChIKeyGOEOBDFNYYPLSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethyl-3-methoxyazetidine (CAS 942400-30-8): Baseline Profile for Differentiated Chemical Procurement


3-Ethyl-3-methoxyazetidine (CAS 942400-30-8) is a 3,3-disubstituted azetidine building block, bearing both an ethyl and a methoxy group at the quaternary C3 position . With a molecular weight of 115.17 g·mol⁻¹ and a molecular formula C₆H₁₃NO, it is a secondary amine with computed LogP 0.38 and topological polar surface area (TPSA) 21.26 Ų . The compound is commercially available as a free base (purity ≥98%) for use in medicinal chemistry and organic synthesis .

Intermediate lipophilicity supports multiparameter CNS lead optimization
Quaternary C3 center introduces conformational constraint for target binding studies
Established aziridine–azetidine rearrangement route enables rapid analog synthesis

Why 3-Ethyl-3-methoxyazetidine Cannot Be Replaced by Simpler Azetidine Analogs


Even subtle alterations to the C3 substitution pattern on the azetidine ring produce pronounced changes in lipophilicity, hydrogen-bonding capacity, and conformational behaviour [1]. For example, removing the methoxy group (→ 3-ethylazetidine) elevates LogP by ~3.3 units, while removing the ethyl group (→ 3-methoxyazetidine) yields a more polar but less sterically defined scaffold . These shifts directly perturb membrane permeability, target engagement, and metabolic stability—parameters that are tightly coupled to substitution identity [1][2]. Consequently, procuring a generic azetidine building block without experimental re-validation risks undermining downstream biological and chemical outcomes.

Methoxy removal (→ 3-ethylazetidine)
LogP may increase substantially, shifting membrane permeability and solubility balance away from the target profile.
All-carbon analog (3-ethyl-3-methylazetidine)
Loss of one H-bond acceptor may reduce aqueous solubility and alter target engagement patterns.
Piperidine isosteres
Class-level evidence suggests higher CYP-mediated clearance, which may not transfer to azetidine-containing leads.

Quantitative Differentiation Evidence for 3-Ethyl-3-methoxyazetidine vs. Closest Analogs


Balanced Lipophilicity (LogP 0.38) Outperforms Mono-Substituted and All-Carbon 3,3-Disubstituted Analogs

3-Ethyl-3-methoxyazetidine has a computed LogP of 0.38 . This value is 0.28–0.36 units lower than the most polar 3-methoxyazetidine (LogP 0.097–0.735 ), approximately 3.3 units lower than 3-ethylazetidine (LogP ~3.7 ), 1.37 units lower than 3,3-dimethylazetidine (LogP 1.75 ), and 0.73 units lower than 3-ethyl-3-methylazetidine (LogP 1.11 [1]). The intermediate lipophilicity positions the target in a range that balances passive membrane permeability with aqueous solubility, avoiding the extremes of either excessive hydrophilicity or hydrophobicity that characterise its comparators.

Lipophilicity comparison
Cross-study comparable
Target LogP 0.38; 0.73–3.3 lower than closest 3,3-disubstituted analogs
Intermediate lipophilicity may balance permeability and solubility for lead optimization
Computed LogP; verify experimentally in target assay conditions
Lipophilicity ADME Drug Design

Enhanced Hydrogen-Bonding Capacity Relative to All-Carbon 3,3-Disubstituted Azetidines

The methoxy substituent provides an additional hydrogen-bond acceptor (total 2 acceptors: ring nitrogen and methoxy oxygen) compared with 3-ethyl-3-methylazetidine, which possesses only 1 acceptor (ring nitrogen) [1]. Both compounds retain a single N–H donor. The additional acceptor site can enhance aqueous solvation and enable direction-specific interactions with protein targets, offering a complementary binding mode not available to the all‑carbon analogue.

H-Bond acceptor count
Cross-study comparable
2 HBA (methoxy + ring N) vs. 1 HBA for 3-ethyl-3-methylazetidine
Extra acceptor may enhance aqueous solubility and support target interaction studies
Structural inference; confirm via solubility and binding assays
Hydrogen Bonding Solubility Target Engagement

Azetidine Scaffold Reduces Metabolic Clearance Compared to Piperidine Isosteres

Class-level structure–activity relationship (SAR) data demonstrate that replacing a piperidine ring with an azetidine can significantly lower intrinsic clearance. In a DGAT2 inhibitor programme, the azetidine analogue 2 showed markedly reduced microsomal oxidation relative to the corresponding piperidine 1 [1]. A related chemotype improved human liver microsome half-life from <10 min (piperidine) to 30 min (3-substituted azetidine) [2]. The systematic study of fluorinated azetidine, pyrrolidine and piperidine derivatives further confirmed that azetidines generally exhibit high metabolic stability [3]. As a 3,3-disubstituted azetidine, the target compound is expected to benefit from the same reduced CYP450 susceptibility.

Metabolic stability class
Class-level inference
Azetidine class shows lower microsomal clearance than piperidine in HLM assays
Supports metabolic stability evaluation in lead series; no direct compound data
Class-level SAR; validate with specific compound in relevant species microsomes
Metabolic Stability Lead Optimization Drug Metabolism

Validated Synthetic Route via Aziridine–Azetidine Rearrangement

3-Methoxyazetidines can be synthesised through the aziridine-to-azetidine rearrangement methodology developed by Stanković et al. (2011) [1]. This route proceeds via regiospecific bromo‑alkoxylation of N‑(alkylidene/arylidene)-2-substituted-2-propenylamines followed by nucleophile-induced ring closure, providing access to diverse 3-methoxyazetidine derivatives. The approach has been demonstrated on multiple substrates and offers a reproducible path to the target compound that avoids the multi-step sequences often required for other 3,3-disubstituted azetidines [2].

Synthetic route
Supporting evidence
Aziridine–azetidine rearrangement; demonstrated scope for 3-methoxyazetidines
Facilitates scale-up and structural integrity verification for hit-to-lead studies
Yields reported; confirm in-house for desired substitution pattern
Synthetic Chemistry Building Blocks Scalability

Commercial Purity (98%) Exceeds Typical Requirements for Biological Screening

The compound is commercially supplied at a certified purity of 98% (HPLC) . This exceeds the commonly accepted threshold for screening compounds (≥95%) and surpasses the purity specifications of several close analogues, which are frequently offered at 95–97% [1]. Higher purity minimises the risk of confounding biological results caused by trace impurities and reduces the need for additional purification before use.

Purity (HPLC)
Supporting evidence
98% vs. 95–97% for common 3,3-disubstituted analogs
Higher initial purity minimizes impurity-related assay variability
Supplier CoA; re-verify before sensitive biological assays
Quality Control Reproducibility Procurement

Optimal Application Scenarios for 3-Ethyl-3-methoxyazetidine in Research and Industrial Procurement


Lead Optimization in CNS Drug Discovery Programmes

The intermediate LogP (0.38) and modest TPSA (21.26 Ų) of 3-Ethyl-3-methoxyazetidine place it within the physicochemical space favourable for blood–brain barrier penetration . Medicinal chemists can exploit this scaffold to replace metabolically labile piperidine or pyrrolidine moieties, reducing intrinsic clearance while maintaining CNS exposure. The additional methoxy hydrogen-bond acceptor provides a polarity handle for modulating receptor interactions without drastically altering lipophilicity.

Fragment-Based Screening Library Construction

With a molecular weight of only 115.17 Da and two hydrogen-bond acceptors, the compound satisfies the ‘rule of three’ criteria for fragment-based drug discovery . Its quaternary C3 centre introduces conformational constraint that can reduce entropic penalties upon target binding, potentially yielding higher hit rates in fragment screens compared to more flexible mono‑substituted azetidines.

Scaffold Hopping in Kinase or GPCR Inhibitor Series

Class-level evidence demonstrates that azetidine replacement of piperidine reduces CYP450-mediated oxidation [1]. 3-Ethyl-3-methoxyazetidine can be employed as a piperidine bioisostere in lead series where metabolic instability has been identified as a key liability. The quaternary centre further blocks metabolic hotspots, while the ethyl group provides a defined steric footprint that can be exploited for target selectivity.

Synthesis of Chemical Biology Probes and PROTAC Linkers

The azetidine nitrogen serves as a synthetic handle for N‑alkylation or acylation, enabling conjugation to fluorophores, affinity tags, or E3 ligase ligands . The validated aziridine–azetidine rearrangement route allows for the introduction of additional functional groups at an early stage, facilitating the modular assembly of bifunctional degraders or activity‑based probes.

Application
Selection Property
Validation Focus
CNS Lead Optimization
Balanced LogP/TPSA for CNS penetration assessment
Blood-brain barrier permeability assays
Fragment-Based Library Design
Low MW, two H-bond acceptors, rule-of-3 compliance
Fragment screening hit rate and ligand efficiency
Kinase/GPCR Scaffold Hopping
Azetidine reduces CYP-mediated metabolism vs piperidine
Microsomal stability and clearance assays
PROTAC/Chemical Probe Conjugation
Secondary amine handle for N-functionalization
Conjugation efficiency and linker stability
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